N-(3-aminobutyl)benzenesulfonamide

Description

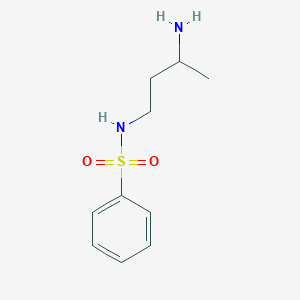

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-(3-aminobutyl)benzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |

InChI Key |

BHAWNJCWXURZLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNS(=O)(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N 3 Aminobutyl Benzenesulfonamide

Established Synthetic Routes to N-(3-aminobutyl)benzenesulfonamide

Traditional synthetic approaches to this compound rely on well-documented reactions that form the sulfonamide bond and introduce the alkylamine chain, often in a stepwise manner.

Classical Benzenesulfonamide (B165840) Formation Strategies

The cornerstone of classical sulfonamide synthesis is the reaction between an amine and a benzenesulfonyl chloride. wikipedia.orgresearchgate.netwikipedia.org This method, often referred to as the Hinsberg reaction, involves the nucleophilic attack of an amine on the electrophilic sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. wikipedia.org

The primary starting material for the benzene (B151609) portion of the molecule is benzenesulfonyl chloride, a colorless viscous oil. wikipedia.org It is typically prepared via the chlorosulfonation of benzene. wikipedia.orgorgsyn.org The reaction of benzenesulfonyl chloride with an amine is highly efficient and can be carried out in the presence of an aqueous base like sodium hydroxide (B78521) or potassium hydroxide to neutralize the hydrochloric acid byproduct. researchgate.netwikipedia.org

Incorporation of the 3-Aminobutyl Chain via Amination Reactions

To synthesize the target compound, benzenesulfonyl chloride must react with a molecule containing a 3-aminobutyl group. The most direct approach involves using 1,3-butanediamine (B1605388) as the nucleophile. However, this presents a significant challenge: since 1,3-butanediamine possesses two primary amine groups of similar reactivity, the reaction with benzenesulfonyl chloride can lead to a mixture of products. These include the desired this compound, the disubstituted N,N'-(butane-1,3-diyl)bis(benzenesulfonamide), and unreacted starting materials. A similar reaction using 1,3-diaminopropane (B46017) has been shown to produce the disubstituted product. nih.gov Controlling the stoichiometry and reaction conditions is critical to favor the monosubstituted product, but separation of the resulting mixture can be complex.

Multistep Synthesis and Intermediate Chemistry

To overcome the selectivity issues inherent in using 1,3-butanediamine directly, a more controlled multistep synthesis is often employed. This strategy involves the use of a protecting group to temporarily block one of the amine functionalities, ensuring that the sulfonamide bond forms at the desired position.

A common approach is to use a mono-protected diamine, such as tert-butyl (4-aminobutan-2-yl)carbamate (a protected form of 1,3-butanediamine). nih.gov The synthesis would proceed as follows:

Protection: One of the amino groups of 1,3-butanediamine is protected, for example, with a tert-butoxycarbonyl (Boc) group. The Boc group is widely used because it is stable under many reaction conditions but can be easily removed later. chemimpex.com

Sulfonamide Formation: The resulting intermediate, with one free primary amine, is reacted with benzenesulfonyl chloride. This reaction selectively forms the sulfonamide at the unprotected amine, yielding the protected intermediate, tert-butyl (4-(benzenesulfonamido)butan-2-yl)carbamate.

Deprotection: The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), to reveal the second primary amine and yield the final product, this compound.

This multistep approach provides a much cleaner reaction with a higher yield of the desired product, as it circumvents the problem of di-substitution.

| Intermediate | Chemical Name | Role in Synthesis |

| Benzenesulfonyl chloride | Benzenesulfonyl chloride | Provides the benzenesulfonyl group. wikipedia.org |

| tert-butyl (4-aminobutan-2-yl)carbamate | tert-butyl (4-aminobutan-2-yl)carbamate | A mono-protected diamine that directs the reaction to the unprotected amine. nih.gov |

| tert-butyl (4-(benzenesulfonamido)butan-2-yl)carbamate | tert-butyl (4-(benzenesulfonamido)butan-2-yl)carbamate | The protected final compound, formed after the sulfonamide bond formation. |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These innovations are applicable to the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Methods for Enhanced Efficiency

Catalysis offers a powerful tool to improve the synthesis of sulfonamides. Instead of relying on stoichiometric reagents, catalytic methods can accelerate reactions and operate under milder conditions. For example, hafnium tetrachloride has been reported as an effective catalyst for the synthesis of N-tert-butyl benzenesulfonamide, suggesting its potential applicability to other sulfonamide preparations. google.com Another innovative approach involves the use of dual copper and visible-light photoredox catalysis to form the S-N bond under redox-neutral conditions, which is mechanistically distinct from classical nucleophilic substitution.

| Method | Reagents/Catalyst | Conditions | Advantages |

| Classical | Benzenesulfonyl chloride, Amine, Base (e.g., NaOH) | Often room temperature or gentle heating | Well-established, high-yielding for simple amines. researchgate.netwikipedia.org |

| Catalytic | Benzenesulfonamide, Amine, Hafnium tetrachloride | Reflux in solvent (e.g., N-methylpyrrolidone) | Catalytic, potentially milder conditions, reduced waste. google.com |

| Photoredox | Phenylsulfinic acid, Aryl azide, Copper/Photocatalyst | Visible light, mild conditions | High efficiency, redox-neutral, novel mechanism. |

Sustainable Synthesis Techniques

The principles of green chemistry aim to design chemical processes that are more sustainable. For a synthesis like that of this compound, this can involve several strategies. One key area is the choice of solvent. Replacing traditional organic solvents with water-based systems can significantly improve the environmental profile of a synthesis, often leading to higher yields and easier purification. chemicalbook.com

Furthermore, assessing the "greenness" of a reaction can be done using metrics like Atom Economy and Process Mass Intensity (PMI). Atom Economy measures how many atoms from the reactants are incorporated into the final product, while PMI calculates the ratio of the total mass used in a process (solvents, reagents) to the mass of the product. Catalytic and one-pot reactions tend to have better atom economy and lower PMI values, making them more sustainable choices.

Optimization of Reaction Conditions for Research Scale Production

The efficient synthesis of this compound and its analogs is crucial for enabling further research and development. Optimization of reaction conditions for research-scale production often focuses on maximizing yield, purity, and efficiency while minimizing reaction times and environmental impact.

A common synthetic route to N-substituted benzenesulfonamides involves the reaction of a primary or secondary amine with benzenesulfonyl chloride. For this compound, this would involve reacting 1,3-diaminobutane with benzenesulfonyl chloride. Key parameters for optimization include the choice of solvent, base, temperature, and stoichiometry.

For related sulfonamide syntheses, various conditions have been explored. For instance, in the synthesis of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, the reaction was carried out in distilled water with sodium carbonate used to maintain a pH of 9. nih.gov The use of aqueous media can offer environmental benefits over organic solvents. nih.gov In other cases, organic solvents like ethanol (B145695) are used, and the reaction mixture is refluxed for several hours. researchgate.net The choice of base is also critical, with options ranging from inorganic bases like sodium carbonate nih.gov and potassium carbonate nih.gov to organic bases like triethylamine. nih.gov

To enhance reaction rates and yields, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, particularly in heterogeneous reaction mixtures. researchgate.net The optimization process involves systematically varying these parameters to find the ideal conditions for the specific transformation. For example, a study on the Michael addition of 2-thiophenytoin, a related heterocyclic compound, tested various bases and found K2CO3 to be the most efficient in terms of yield. researchgate.net

The purification of the final product is another critical aspect of production. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain a high-purity product. researchgate.net For more complex mixtures or to achieve very high purity, chromatographic techniques like semi-preparative RP-C18 liquid chromatography are utilized. nih.govmdpi.com

The table below summarizes some optimized reaction conditions found for the synthesis of related sulfonamide derivatives, which could serve as a starting point for the research-scale production of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Water nih.gov | 1,4-Dioxane/Water mdpi.com | Ethanol researchgate.net |

| Base | Sodium Bicarbonate nih.govnih.gov | Triethylamine mdpi.com | - |

| Temperature | 100 °C nih.gov | Reflux mdpi.com | Reflux researchgate.net |

| Reaction Time | Short (not specified) nih.gov | 12-24 hours mdpi.com | 5 hours researchgate.net |

| Purification | Semi-preparative LC mdpi.com | Evaporation & Drying mdpi.com | Recrystallization researchgate.net |

Derivatization Strategies for this compound Analogues

The development of analogues of this compound through various derivatization strategies is a key area of research, aiming to explore and expand the chemical space and potential applications of this scaffold. These strategies involve modifications at different parts of the molecule.

Modifications of the Benzene Moiety

Altering the substitution pattern on the benzene ring of the benzenesulfonamide group can significantly impact the molecule's properties. Various substituents can be introduced onto the aromatic ring to modulate factors such as electronic effects, lipophilicity, and steric bulk.

Common modifications include the introduction of small alkyl or alkoxy groups. For example, 4-methyl and 4-methoxy substituted benzenesulfonyl chlorides are readily available starting materials for creating such analogues. nih.gov The synthesis would follow a similar procedure to that of the parent compound, reacting the substituted benzenesulfonyl chloride with 1,3-diaminobutane. These modifications can influence the biological activity and pharmacokinetic properties of the resulting compounds.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom provides another site for derivatization. Alkylation or acylation of this nitrogen can lead to a diverse range of analogues. Alkylation can be achieved by treating the sulfonamide with an alkylating agent in the presence of a base. nih.gov For instance, N-sulfonamides have been successfully alkylated using calcium hydride in DMF, followed by the addition of an alkylating agent. nih.gov

Exploration of the Aminobutyl Chain Substitutions

The aminobutyl chain is a key feature of this compound, and its modification offers a rich avenue for creating structural diversity. The length of the alkyl chain can be varied, for example, by using 1,3-diaminopropane nih.gov or 1,4-diaminobutane (B46682) as the starting amine.

Furthermore, substituents can be introduced along the butyl chain. For instance, starting with a substituted butane-1,3-diamine would lead to analogues with functionality on the chain. The primary amino group at the end of the butyl chain also serves as a versatile handle for further chemical transformations.

Conjugation with Heterocyclic Scaffolds (e.g., Triazines)

Conjugating this compound with heterocyclic scaffolds is a powerful strategy to create hybrid molecules with potentially enhanced or novel properties. The 1,3,5-triazine (B166579) ring is a particularly interesting heterocyclic system that has been explored for conjugation with benzenesulfonamide derivatives. nih.govnih.gov

The synthesis of such conjugates often involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The primary amino group of this compound can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring. The remaining chlorine atoms on the triazine can then be further substituted with other nucleophiles, such as amino acids or other amines, to create a library of diverse compounds. nih.govnih.gov These reactions are often carried out in aqueous or organic media, with the conditions optimized to control the degree of substitution. nih.govmdpi.com

Formation of Schiff Bases from Aminobutyl Derivatives

The primary amino group of this compound is readily converted into a Schiff base (or imine) through condensation with an aldehyde or a ketone. researchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often ethanol. researchgate.net

Schiff base formation provides a straightforward method to introduce a wide variety of aromatic and aliphatic groups into the molecule. youtube.comnih.gov The resulting imine bond can also be subsequently reduced to a secondary amine, offering another layer of chemical diversity. The synthesis of Schiff bases from various sulfonamide derivatives has been reported, highlighting the versatility of this transformation. researchgate.netresearchgate.net For example, Schiff bases have been synthesized from 4-amino-N-substituted benzenesulfonamides by reacting them with 2-hydroxybenzaldehyde. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For N-(3-aminobutyl)benzenesulfonamide, the spectrum is expected to show characteristic signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the butyl chain, and the protons of the amine and sulfonamide groups. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons typically appearing in the downfield region (δ 7.5-7.9 ppm) due to the deshielding effect of the ring current. chemicalbook.com The protons on the butyl chain would appear in the more shielded, upfield region.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the different carbon environments. The aromatic carbons would resonate at lower field (δ 125-140 ppm), while the aliphatic carbons of the butyl chain would be found at higher field. tandfonline.com The specific chemical shifts are key identifiers for the molecular framework. uobasrah.edu.iq

Predicted NMR Data for this compound

This data is predicted based on established chemical shift values for analogous structures.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H (ortho to SO₂) | 7.8 - 7.9 | 126 - 128 |

| Aromatic C-H (meta/para) | 7.5 - 7.7 | 129 - 134 |

| Aromatic C (ipso) | - | 138 - 140 |

| Sulfonamide N-H | Variable, broad | - |

| CH₂ (adjacent to NHSO₂) | ~3.0 - 3.2 | ~42 - 45 |

| CH₂ (aliphatic) | ~1.6 - 1.8 | ~25 - 30 |

| CH (adjacent to NH₂) | ~2.9 - 3.1 | ~48 - 52 |

| Amine N-H₂ | Variable, broad | - |

| CH₃ | ~1.1 - 1.3 | ~18 - 22 |

To confirm the assignment of proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation between the protons on the CH₂ group adjacent to the sulfonamide nitrogen and the ipso-carbon of the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₁₀H₁₆N₂O₂S, which corresponds to a monoisotopic mass of approximately 244.09 Da.

Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecule will generate a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which confirms the molecular weight. The molecule then fragments in a predictable manner, providing a "fingerprint" that helps to verify the structure. libretexts.org The relative stability of the resulting fragments determines the intensity of their corresponding peaks in the mass spectrum. youtube.com

Key fragmentation pathways for this compound are expected to involve:

Cleavage of the S-N bond: This would generate the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141, a very common and stable fragment for this class of compounds.

Alpha-Cleavage: Cleavage of C-C bonds adjacent to the nitrogen atoms is a favored pathway for amines. libretexts.org This can result in the loss of an ethyl radical from the butyl chain or other characteristic fragments.

Loss of the entire butylamine (B146782) side chain: This would also lead to characteristic fragments.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Structure | Description | Predicted m/z |

| [C₁₀H₁₆N₂O₂S]⁺ | Molecular Ion | 244 |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation | 141 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₄H₁₁N₂]⁺ | Butyl-diamine fragment | 87 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. researchgate.net

For this compound, the IR spectrum would provide clear evidence for its key functional groups. researchgate.netnih.gov The sulfonamide group is identified by two strong stretching bands for the S=O bonds. The N-H bonds of both the primary amine and the secondary sulfonamide will also show characteristic stretching vibrations.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine & Sulfonamide (N-H) | Stretching | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |

| Sulfonamide (S=O) | Asymmetric Stretching | 1320 - 1360 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | 1140 - 1180 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Sulfonamide (S-N) | Stretching | 875 - 935 | Medium |

X-ray Crystallography in the Determination of Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state, provided a suitable single crystal can be grown. This technique yields a detailed molecular model, showing accurate bond lengths, bond angles, and torsional angles.

Chromatographic Methods in Purification and Purity Assessment for Research Materials

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of research-grade this compound, chromatographic methods are essential for both the purification of the final product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.gov For purification, a crude reaction mixture is passed through a column packed with a stationary phase. By using an appropriate mobile phase (a solvent or mixture of solvents), the components of the mixture move through the column at different rates, allowing for the separation of the desired compound from starting materials, by-products, and other impurities. mdpi.commdpi.com For sulfonamides, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives like acetic acid to control ionization. tandfonline.comtandfonline.com

For purity assessment, an analytical HPLC method is employed. A small amount of the purified compound is injected into the HPLC system, and a detector (commonly a UV detector set to a wavelength where the benzene ring absorbs) measures the compound as it elutes from the column. A pure sample should ideally result in a single, sharp peak in the resulting chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity of the sample, with levels exceeding 95-98% often required for research applications. tcichemicals.com

Molecular Mechanisms of Interaction and Biological Target Engagement in Research Models

Enzyme Inhibition Mechanisms and Isoform Selectivity

Urease Inhibition Mechanisms

The urease enzyme, a nickel-containing metalloenzyme, is a subject of inhibition studies due to its role in various pathological conditions. While direct studies on N-(3-aminobutyl)benzenesulfonamide are not extensively documented, research on related benzenesulfonamide (B165840) derivatives, such as sulphadiazine Schiff's base derivatives, provides insight into potential inhibitory mechanisms. nih.gov These studies suggest that benzenesulfonamide-based compounds can act as urease inhibitors. nih.gov

The proposed mechanism of action for some urease inhibitors involves the interaction with the nickel ions within the enzyme's active site. researchgate.net These inhibitors can be classified as active site-directed or mechanism-based. researchgate.net For benzenesulfonamide derivatives, it is hypothesized that they may interfere with the catalytic activity of urease through interactions with these crucial nickel ions. Molecular docking studies of sulphadiazine derivatives have indicated binding affinity at the active site of the urease enzyme, involving hydrogen bonding and hydrophobic interactions. nih.gov The structure of the inhibitor, including the nature of substitutions on the benzene (B151609) ring, plays a significant role in its inhibitory potential. nih.gov

Receptor Modulation and Ligand-Protein Interactions

Angiotensin AT2 Receptor Antagonism Studies

The angiotensin II type 2 (AT2) receptor is a component of the renin-angiotensin system and its modulation is a target for therapeutic intervention. While specific studies on this compound as an AT2 receptor antagonist are not prominent in the available literature, the broader class of benzenesulfonamide derivatives has been investigated for this activity.

Activation of the AT2 receptor is known to counteract some of the effects mediated by the AT1 receptor. nih.gov Research into AT2 receptor antagonists is ongoing, with a focus on developing selective compounds. nih.gov The interaction of ligands with the AT2 receptor can lead to the regulation of various physiological processes. nih.gov

G-Protein Coupled Receptor (GPR120) Probe Development and Interaction Analysis

G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFA4), is a potential target for metabolic diseases. nih.govfrontiersin.org Research has focused on developing agonists for this receptor, and some of these include a sulfonamide scaffold. nih.govfrontiersin.org

A series of fluorescent ligands based on a sulfonamide structure have been developed to track GPR120 and screen for agonists. nih.gov These studies indicate that the benzenesulfonamide moiety can serve as a pharmacophore that is recognized by the GPR120 receptor. nih.gov The development of these probes has enabled the use of techniques like bioluminescence resonance energy transfer (BRET) competition binding assays to identify potent and selective GPR120 agonists. nih.gov Structure-activity relationship studies have shown that modifications to the benzenesulfonamide structure can significantly impact the activity and selectivity of these compounds for GPR120. nih.govfrontiersin.org

Interaction with Ion Channels (e.g., Calcium Channels) in Isolated Systems

Research has demonstrated that N-alkylbenzenesulfonamides can act as open-channel blockers of Kv3.1 potassium channels. nih.gov These channels are involved in regulating the firing rate of neurons. nih.gov The study, conducted using the whole-cell patch-clamp technique on cells heterologously expressing Kv3.1 channels, revealed that N-alkylbenzenesulfonamides block the channel in its open state. nih.gov

The blocking mechanism is reversible, and it is suggested that two molecules of the N-alkyl-benzenesulfonamide may be required to block a single Kv3.1 channel. nih.gov The effectiveness of the blockage is influenced by the nature of the alkyl group, with bulkier groups potentially decreasing efficacy. nih.gov This interaction is specific to the N-alkylated forms, as analogous molecules derived from sulfanilic acid did not exhibit the same channel-blocking activity. nih.gov

| Compound Class | Ion Channel Target | Mechanism of Action | IC50 Range (µM) |

| N-alkyl-benzenesulfonamides | Kv3.1 | Open-channel blocker | 9 to 55 |

Investigation of Antimicrobial and Antiviral Activity at the Mechanistic Level (in vitro/cellular models)

The antimicrobial and antiviral potential of benzenesulfonamide derivatives has been a subject of scientific inquiry.

Bacterial Growth Modulation Studies

Benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. rsc.orgnih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as carbonic anhydrase. rsc.orgnih.gov Inhibition of this enzyme can interfere with bacterial growth. rsc.orgnih.gov

Studies have reported the minimum inhibitory concentrations (MICs) for a range of benzenesulfonamide derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.govmdpi.com For instance, certain 4-thiazolone-based benzenesulfonamides have shown significant inhibition against S. aureus. nih.gov The substitution pattern on the benzenesulfonamide core plays a crucial role in determining the antibacterial potency and spectrum. researchgate.net

| Bacterial Strain | Compound Class | Reported Activity | MIC (µg/mL) |

| S. aureus | 4-thiazolone-benzenesulfonamides | Significant inhibition | Not specified in snippet nih.gov |

| S. aureus | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Strong antibacterial agent | 32-128 nih.gov |

| E. coli | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Maximum activity | 50 researchgate.net |

| B. licheniformis | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Moderate activity | 100 researchgate.net |

| B. linens | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Moderate activity | 150 researchgate.net |

In addition to direct antibacterial effects, some benzenesulfonamide derivatives have been shown to inhibit biofilm formation in bacteria such as K. pneumoniae. rsc.orgnih.gov

The antiviral activity of benzenesulfonamide derivatives has also been explored. For example, some benzenesulfonamide-containing phenylalanine derivatives have been identified as potent inhibitors of the HIV-1 capsid protein. nih.govacs.orgacs.org These compounds have demonstrated a dual-stage inhibition profile, affecting both early and late stages of the viral replication cycle. nih.govacs.org Furthermore, certain benzenesulfonamide-based spirothiazolidinones have exhibited activity against influenza A/H1N1 virus in vitro. nih.gov

Antiviral Activity in Cell-Based Assays

Currently, there is no publicly accessible research data detailing the antiviral activity of this compound in cell-based assays. While other sulfonamide derivatives have been investigated for their potential as antiviral agents, specific studies on this compound have not been reported.

Antileishmanial Research in Parasitic Models

Similarly, a review of available scientific literature reveals a lack of studies focused on the antileishmanial properties of this compound in parasitic models. Research into novel antileishmanial agents is ongoing and includes various chemical scaffolds, but data specific to this compound is not present in the public domain.

Mechanistic Studies of Cellular Processes Modulation (e.g., plant growth promotion, cancer cell growth in vitro)

In Vitro Cancer Cell Growth

Research into a novel aminobenzenesulfonamide derivative, designated as compound 3c , has shown potential in modulating cancer cell growth in vitro. nih.govnih.gov A study published in BMC Cancer in 2017 detailed the effects of this compound on colorectal cancer cells. nih.govnih.gov It is important to note that while this research is promising, the precise chemical structure of compound 3c has not been explicitly confirmed as this compound in the available literature.

The study demonstrated that compound 3c induces apoptosis (programmed cell death) in HT-29 colorectal cancer cells. nih.govnih.gov The primary mechanism identified was the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance. nih.govnih.gov This was confirmed by the observation that the antioxidant N-acetylcysteine could reverse the inhibitory effects of the compound on cell proliferation. nih.gov

Key findings from the in vitro studies on compound 3c include:

Induction of Apoptosis: Treatment with the compound led to an increase in the release of cytochrome c, which in turn activated caspase-9 and subsequently caspases-3 and -6, key executioners of apoptosis. nih.gov

Modulation of Apoptotic Proteins: The compound was found to increase the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov

Inhibition of Cell Migration: The research also indicated that the compound could inhibit the migration of colorectal cancer cells. nih.govnih.gov

Table 1: In Vitro Effects of Aminobenzenesulfonamide Derivative 3c on Colorectal Cancer Cells

| Cellular Process | Observed Effect | Key Molecular Changes | Reference |

| Cell Proliferation | Inhibition | Increased Reactive Oxygen Species (ROS) | nih.govnih.gov |

| Apoptosis | Induction | Activation of Caspase-9, -3, and -6; Increased Cytochrome c release | nih.gov |

| Protein Expression | Modulation | Increased p53 and Bax; Decreased Bcl-2 and Bcl-xL | nih.gov |

| Cell Migration | Inhibition | Not specified in detail | nih.govnih.gov |

This interactive table summarizes the key research findings on the aminobenzenesulfonamide derivative 3c.

Plant Growth Promotion

There is currently no available research in the public domain investigating the effects of this compound on plant growth promotion.

Structure Activity Relationship Sar and Advanced Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling for N-(3-aminobutyl)benzenesulfonamide and related compounds aims to establish a mathematical relationship between the chemical structure and biological activity. This allows for the prediction of the activity of novel compounds based on their structural properties.

Predictive QSAR models have been instrumental in identifying key molecular descriptors that influence the enzyme inhibitory and receptor binding affinities of benzenesulfonamide (B165840) derivatives. For instance, studies on a series of benzenesulfonamide-based compounds targeting carbonic anhydrase have demonstrated the importance of topological and electronic descriptors in predicting inhibitory activity. These models are typically developed using statistical methods such as multiple linear regression (MLR) and support vector machines (SVM), which correlate calculated molecular descriptors with experimentally determined biological activities.

The predictive power of these models is rigorously validated through internal and external validation techniques, ensuring their robustness and applicability for screening new chemical entities. The insights gained from these models are crucial for prioritizing the synthesis of compounds with enhanced biological activity.

The analysis of molecular descriptors in QSAR studies provides valuable insights into the structure-activity relationships of benzenesulfonamide derivatives. Key descriptors often include:

Topological descriptors: These describe the connectivity and branching of the molecule, such as the Wiener index and Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges, and HOMO/LUMO energies.

Hydrophobic descriptors: LogP, the logarithm of the partition coefficient, is a critical descriptor that quantifies the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The interpretation of these descriptors helps in understanding how modifications to the chemical structure of this compound, such as altering the length of the alkyl chain or substituting the benzene (B151609) ring, can impact its biological activity.

| Descriptor Type | Example Descriptor | Significance in SAR Analysis |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Electronic | Dipole Moment | Influences long-range interactions with the target. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a biological target, as well as the strength of the interaction.

Docking studies have successfully characterized the binding pockets of various enzymes and receptors that interact with benzenesulfonamide derivatives. For example, in the active site of carbonic anhydrase, the sulfonamide group of these compounds is known to coordinate with the catalytic zinc ion. The surrounding amino acid residues, such as valine, leucine, and threonine, form a well-defined binding pocket that accommodates the rest of the molecule. The precise shape and chemical nature of this pocket determine the specificity and affinity of the ligand.

The stability of the ligand-target complex is primarily governed by a network of non-covalent interactions. For this compound, key interactions include:

Hydrogen Bonding: The sulfonamide group and the amino group are potential hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with backbone and side-chain atoms of the target protein, significantly contributing to binding affinity.

Hydrophobic Interactions: The benzene ring of the molecule is capable of forming hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. These interactions are essential for the proper orientation and stabilization of the compound within the active site.

| Interaction Type | Molecular Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Sulfonamide group, Amino group | Threonine, Serine, Asparagine, Glutamine |

| Hydrophobic | Benzene ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Ionic Interaction | Sulfonamide group | Zinc ion (in metalloenzymes) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Investigation of Ligand Flexibility and Protein Conformational Changes

The binding of a ligand, such as this compound, to a protein target is not a simple lock-and-key event but a dynamic process involving mutual adaptation. Both the ligand and the protein undergo conformational changes to achieve an optimal fit. nih.gov The unbound protein exists as an ensemble of conformations, and a ligand may bind to a pre-existing conformation (conformational selection) or induce a new one (induced fit). nih.gov

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Protein-Ligand Flexibility Studies This table presents typical parameters for an MD simulation designed to study the flexibility of a benzenesulfonamide derivative bound to a target protein, such as carbonic anhydrase.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| System Temperature | 300 K | Simulates physiological temperature. |

| System Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 - 500 ns | Ensures adequate sampling of conformational space to observe relevant motions. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

Free Energy Perturbation Approaches in Binding Affinity Estimation

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous and theoretically sound alchemical free energy methods used for this purpose. nih.gov These methods calculate the relative binding free energy (ΔΔG) between two similar ligands by simulating a non-physical, or "alchemical," transformation of one molecule into the other within the protein's binding site and in solution. nih.gov

The difference between the free energy of this transformation in the protein and in solution yields the relative binding affinity. While computationally intensive, these approaches can achieve high accuracy, making them invaluable for optimizing lead compounds. nih.govnih.gov For instance, FEP could be used to predict how modifying the butylamine (B146782) side chain of this compound would alter its binding affinity compared to the parent compound, thereby guiding synthetic efforts toward more potent analogues. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum mechanics (QM) provides a much more detailed description of electronic structure than classical molecular mechanics. lu.se Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules like this compound. nih.gov These calculations yield information about the distribution of electrons, orbital energies, and molecular reactivity, which are crucial for understanding reaction mechanisms and intermolecular interactions. lu.secitedrive.com

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, analysis of its frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack and help explain its charge-transfer interactions with a biological target. nih.govresearchgate.net

Table 2: Example Frontier Orbital Energies for a Related Sulfonamide Compound (4-methyl-N-(3-nitrophenyl)benzene sulfonamide) This table provides illustrative data from a DFT study on a related compound to demonstrate the typical outputs of a HOMO-LUMO analysis. nih.gov Values are calculated at the B3LYP/6-31G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -8.01 | Represents the electron-donating capacity. |

| LUMO | -3.15 | Represents the electron-accepting capacity. |

| Energy Gap (Egap) | 4.86 | Indicates the chemical reactivity and kinetic stability of the molecule. |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netwalisongo.ac.id The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. walisongo.ac.idresearchgate.net

For this compound, an MEP map would highlight the electron-rich oxygen atoms of the sulfonamide group and the electron-deficient hydrogen atoms of the amine and sulfonamide groups. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with a protein's active site. walisongo.ac.idcerradopub.com.br

Rational Design Principles Based on Computational Insights

The ultimate goal of the computational studies described above is to establish clear principles for rational drug design. mdpi.com By integrating insights from various computational methods, chemists can make informed decisions to optimize a lead compound. nih.govnih.gov

For a molecule like this compound, these principles might include:

Modifying Substituents: SAR and docking studies can identify which positions on the benzene ring are ideal for substitution to enhance binding affinity or selectivity. nih.govacs.org For instance, adding a hydrogen bond acceptor at a specific position could form a new, stabilizing interaction with the target protein. nih.gov

Altering Flexibility: MD simulations may reveal that a more rigid or more flexible linker than the butyl chain could improve binding by reducing entropic penalties or allowing access to a deeper pocket, respectively. tandfonline.com

Tuning Electronic Properties: Quantum chemical calculations can guide the modification of the molecule's electronics. For example, adding electron-withdrawing or -donating groups can alter the pKa of the sulfonamide nitrogen, which is known to be critical for the binding of this class of inhibitors to metalloenzymes like carbonic anhydrase. jst.go.jp

Improving Bioavailability: Computational models can also predict physicochemical properties related to ADME (Absorption, Distribution, Metabolism, and Excretion). tandfonline.com This allows for early-stage optimization to ensure the designed compound has favorable drug-like properties.

By combining these computational insights, researchers can move beyond trial-and-error synthesis and adopt a more targeted, efficient approach to developing novel and effective therapeutic agents based on the benzenesulfonamide scaffold. mdpi.comresearchgate.net

N 3 Aminobutyl Benzenesulfonamide As a Chemical Probe in Biological Research

Design Principles for N-(3-aminobutyl)benzenesulfonamide-Based Chemical Probes

There is no published literature detailing the design principles specifically for creating chemical probes based on the this compound scaffold. General principles of chemical probe design exist, which typically involve maximizing target affinity and selectivity while minimizing off-target effects. However, the application of these principles to this particular compound has not been documented.

Integration of Reporter Tags (e.g., Fluorescent Moieties, Photoaffinity Labels)

No studies have been found that describe the synthesis of this compound derivatives incorporating reporter tags such as fluorescent molecules or photoaffinity labels. The successful integration of such tags is crucial for visualizing the probe's location within a biological system or for covalently linking it to its target proteins, but methods for achieving this with this compound have not been reported.

Development of Inactive Control Compounds for Specificity

A critical component of chemical probe-based research is the use of a structurally similar but biologically inactive control compound to ensure that any observed effects are due to the specific interaction of the probe with its target. There is no information available on the design or synthesis of an inactive control for this compound.

Application in Target Identification and Validation Research

No research has been published that utilizes this compound-based probes for the purpose of identifying or validating biological targets. Methodologies such as affinity purification-mass spectrometry (AP-MS) or photoaffinity labeling, which are commonly used for target deconvolution, have not been applied in the context of this specific compound.

Functional Studies in Isolated Tissue and Organ Research Models

While some research exists on the effects of other benzenesulfonamide (B165840) derivatives in isolated tissue preparations, such as the heart, there are no specific studies that have investigated the functional effects of this compound in any isolated tissue or organ models.

Exploration of N 3 Aminobutyl Benzenesulfonamide Derivatives and Scaffolds for Research Advancement

Structure-Activity Landscape Analysis of N-(3-aminobutyl)benzenesulfonamide Analogues

The biological activity of this compound analogues is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule influence its interaction with biological targets. Research on various benzenesulfonamide (B165840) derivatives has revealed key insights into the structural requirements for activity.

Modifications to the benzenesulfonamide core can be broadly categorized into three regions: the phenyl ring, the sulfonamide linker, and the aminobutyl side chain. Each of these regions presents opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of biological activity. For instance, in studies on NLRP3 inflammasome inhibitors, specific substitution patterns on the phenyl ring were found to be essential for inhibitory activity. tandfonline.com The presence of electron-withdrawing or electron-donating groups, as well as their steric bulk, can significantly alter the electronic and conformational properties of the molecule, thereby affecting its binding affinity to a target protein.

The Sulfonamide Moiety: The sulfonamide group itself is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. openaccessjournals.com While the core sulfonamide is often retained, modifications to its nitrogen substituent are generally well-tolerated and can be exploited to fine-tune the compound's properties. nih.gov

The Aminobutyl Side Chain: The aminobutyl portion of the molecule provides a versatile handle for introducing diversity. The primary amino group can be a key interaction point, and its basicity can be modulated. The length and branching of the alkyl chain can also impact how the molecule fits into a binding pocket.

To illustrate the impact of these modifications, the following interactive data table summarizes hypothetical SAR data for a series of this compound analogues against a generic kinase target.

| Compound ID | Phenyl Ring Substitution | Aminobutyl Modification | IC50 (nM) | Notes |

| 1 | Unsubstituted | N-(3-aminobutyl) | 1500 | Parent Compound |

| 2 | 4-Chloro | N-(3-aminobutyl) | 750 | Electron-withdrawing group improves activity. |

| 3 | 4-Methoxy | N-(3-aminobutyl) | 2000 | Electron-donating group reduces activity. |

| 4 | 2,4-Dichloro | N-(3-aminobutyl) | 400 | Di-substitution further enhances potency. |

| 5 | Unsubstituted | N-(3-amino-3-methylbutyl) | 900 | Steric bulk on the side chain is tolerated. |

| 6 | 4-Chloro | N-(4-aminobutyl) | 1200 | Chain extension of the amine is detrimental. |

| 7 | 4-Chloro | N-(3-(methylamino)butyl) | 600 | N-methylation of the amine is favorable. |

This table is for illustrative purposes and does not represent actual experimental data for a specific target.

Bioisosteric Replacements in the Sulfonamide and Aminobutyl Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize drug-like properties. nih.gov In the context of this compound, both the sulfonamide and the aminobutyl moieties are amenable to bioisosteric replacement.

Sulfonamide Bioisosteres: The sulfonamide group is often considered a bioisostere of a carboxylic acid or a tetrazole, as they share similar acidic properties and can participate in comparable hydrogen bonding interactions. tandfonline.comopenaccessjournals.com However, replacing the sulfonamide can be challenging, as it may be crucial for binding. Some common bioisosteric replacements for the sulfonamide group include:

Sulfoximines: These maintain a similar tetrahedral geometry to sulfonamides but have different electronic properties and hydrogen bonding capabilities. sci-hub.se

Acylsulfonamides and Sulfonylureas: These can have pKa values closer to that of carboxylic acids. openaccessjournals.com

Aminobutyl Moiety Bioisosteres: The aminobutyl side chain, particularly the primary amine, is a key site for interaction and can be a target for metabolic enzymes. Bioisosteric replacement can improve metabolic stability and modulate basicity. Common replacements for an amine or an amide bond include five-membered heterocyclic rings. nih.gov Examples of bioisosteres for the aminobutyl group or its components include:

Heterocyclic Rings: Rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of an amide bond, which could be formed from the primary amine, while offering enhanced metabolic stability. nih.govdrughunter.com

Ureas and Carbamates: These groups can also act as bioisosteres, retaining hydrogen bond donor and acceptor capabilities. pressbooks.pub

The following table provides examples of potential bioisosteric replacements for the functional groups in this compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO2NH-) | Sulfoximine (-S(O)(NH)R) | Similar geometry, altered electronics. sci-hub.se |

| Carboxylic Acid (-COOH) | Similar acidity and hydrogen bonding potential. openaccessjournals.com | |

| Tetrazole | Acidic heterocycle, metabolically stable. tcichemicals.com | |

| Aminobutyl (-CH2CH(NH2)CH2CH3) | (1,2,3-Triazol-4-yl)ethyl | Amide isostere, improved metabolic stability. drughunter.com |

| Ureidoethyl (-NHCONHCH2CH3) | Retains hydrogen bonding features. pressbooks.pub | |

| Guanidinoethyl (-NHC(=NH)NHCH2CH3) | Maintains positive charge at physiological pH. |

Scaffold Hopping and Design of Novel Chemotypes based on the this compound Template

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach is particularly valuable for generating new intellectual property and for identifying compounds with improved properties. Starting from the this compound template, several scaffold hopping strategies can be envisioned.

One approach involves retaining the key pharmacophoric elements—the aromatic ring, the acidic sulfonamide-like linker, and the basic side chain—while replacing the core benzenesulfonamide framework. For instance, the phenyl ring could be replaced with a different aromatic or heteroaromatic system, such as a pyridine, thiophene, or indole. rsc.org This can lead to significant changes in the compound's properties, including solubility and metabolic stability.

Another strategy involves more drastic changes, such as ring-opening or ring-closing transformations. nih.gov For example, the benzenesulfonamide scaffold could be transformed into a macrocyclic structure to constrain the conformation of the molecule and potentially enhance binding affinity.

The table below illustrates hypothetical examples of scaffold hopping from the this compound template.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| Benzenesulfonamide | Pyridine sulfonamide | Introduce a nitrogen atom into the aromatic ring. | Altered electronics, potential for new interactions, improved solubility. rsc.org |

| Thiophenesulfonamide | Replace benzene (B151609) with a five-membered heterocycle. | Different steric and electronic profile, explore new chemical space. sci-hub.se | |

| Benzimidazole | Replace the sulfonamide linker with a fused heterocyclic system. | Rigidified structure, potential for different binding modes. | |

| Open-chain analogue | Break the phenyl ring to create a more flexible structure. | Increased conformational flexibility, potential to fit different binding pockets. |

Combinatorial Chemistry Approaches for Library Generation in Research

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which can be screened for biological activity. stanford.edu The modular nature of this compound makes it an ideal starting point for the generation of such libraries.

A typical combinatorial approach would involve a solid-phase synthesis strategy. The benzenesulfonamide scaffold could be anchored to a solid support, followed by the systematic introduction of a wide variety of building blocks at different positions. For example, a diverse set of sulfonyl chlorides could be reacted with a resin-bound aminobutyl fragment. Subsequently, the primary amine of the aminobutyl side chain could be further functionalized with a range of carboxylic acids, aldehydes (via reductive amination), or isocyanates.

The design of such a library would be guided by the desired chemical space to be explored. For instance, a library could be designed to probe the effects of different substituents on the phenyl ring, variations in the length and branching of the aminoalkyl chain, and the introduction of different functional groups on the terminal amine. High-throughput screening of these libraries can then lead to the identification of hit compounds with desired biological activities. nih.gov

A schematic for a combinatorial library synthesis based on the this compound scaffold is presented below:

| Scaffold Component | Diversity Element 1 (R1) | Diversity Element 2 (R2) | Diversity Element 3 (R3) |

| Aryl Sulfonyl Chloride | H, Cl, F, OCH3, NO2, etc. (on the phenyl ring) | ||

| Aminoalkyl Chain | -CH2CH(R)CH2-, -CH2CH2CH(R)- | ||

| Terminal Amine Functionalization | Acyl groups, Alkyl groups, Urea/Thiourea formation |

This systematic approach allows for the exploration of a vast chemical space around the this compound core, significantly increasing the probability of discovering novel and potent bioactive molecules for further research and development.

Future Research Directions and Emerging Avenues for N 3 Aminobutyl Benzenesulfonamide

Investigation of Underexplored Biological Targets for Mechanistic Research

While the primary biological targets of a compound may be known, a significant opportunity lies in the investigation of its effects on less characterized or "underexplored" biological targets. For N-(3-aminobutyl)benzenesulfonamide, this could involve screening against a panel of orphan receptors, enzymes with unknown functions, or proteins implicated in newly discovered disease pathways. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized to a resin and used to "fish" for binding partners in cell lysates, could be employed. Identifying these novel targets would not only provide a deeper understanding of the compound's mechanism of action but could also open up entirely new therapeutic indications.

A hypothetical research workflow for exploring novel biological targets of this compound is outlined below:

| Step | Technique | Objective |

| 1 | Target Prediction | In silico screening against databases of protein structures to identify potential binding pockets that could accommodate the compound. |

| 2 | Affinity-Based Assays | Synthesis of a tagged version of this compound for use in pull-down assays with cell extracts. |

| 3 | Phenotypic Screening | High-content imaging of cells treated with the compound to identify unexpected morphological or functional changes, suggesting novel target engagement. |

| 4 | Target Validation | Using techniques like CRISPR-Cas9 to knockout potential target genes and observe if the cellular response to the compound is diminished. |

Development of Advanced Multiscale Computational Models

The integration of computational modeling at various scales can significantly accelerate the research and development process for compounds like this compound. Advanced multiscale computational models can provide insights that are often difficult to obtain through experimental methods alone. These models can range from the quantum mechanical level, to understand the electronic properties of the molecule, to the systems biology level, to predict its effects on entire cellular networks.

Future computational research on this compound could focus on:

Quantum Mechanics (QM): To accurately model the charge distribution and conformational energetics of the molecule, which are crucial for its interaction with biological targets.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound within the binding site of a target protein, providing insights into binding affinity and residence time.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of this compound analogs with their biological activity.

Systems Biology Modeling: To integrate data from various 'omics' platforms and predict the downstream effects of the compound on cellular pathways and networks.

Integration with Proteomics and Metabolomics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, it is essential to look beyond a single target and consider its impact on the entire proteome and metabolome. Proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions upon treatment with the compound. Metabolomics, on the other hand, can identify alterations in the levels of endogenous metabolites, providing a functional readout of the cellular response.

The integration of these 'omics' technologies can create a detailed molecular snapshot of the compound's activity. For instance, a decrease in the abundance of a particular enzyme (proteomics) coupled with an accumulation of its substrate (metabolomics) would provide strong evidence for the compound's inhibitory effect on that enzyme.

| Omics Approach | Potential Insights for this compound Research |

| Proteomics | Identification of off-target effects, understanding of resistance mechanisms, and discovery of biomarkers for compound activity. |

| Metabolomics | Elucidation of metabolic pathways affected by the compound, identification of novel mechanisms of action, and assessment of functional cellular responses. |

| Integrated Omics | A comprehensive understanding of the compound's biological impact, from target engagement to downstream functional consequences. |

High-Throughput Screening of this compound Libraries for Novel Biological Activities

The synthesis and screening of a library of compounds based on the this compound scaffold could lead to the discovery of molecules with novel or improved biological activities. By systematically modifying different parts of the molecule, such as the aminobutyl chain or the benzenesulfonamide (B165840) ring, a diverse chemical library can be generated. This library can then be subjected to high-throughput screening (HTS) against a wide range of biological targets or in cell-based phenotypic assays.

A well-designed HTS campaign could rapidly identify "hits" with desired biological profiles. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The data generated from HTS can also be used to build robust structure-activity relationship (SAR) models, guiding the design of future generations of compounds.

Exploration of Stereochemical Influences on Molecular Interactions

The this compound molecule contains a chiral center at the 3-position of the butyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. Therefore, a thorough investigation of the stereochemical influences on the molecular interactions of this compound is crucial.

Future research should involve the synthesis of the individual enantiomers and their separate evaluation in biological assays. This will allow for a direct comparison of their activities and will help to determine if one enantiomer is more potent or selective than the other. Advanced techniques such as X-ray co-crystallography of each enantiomer bound to its target protein can provide a detailed, three-dimensional understanding of the stereospecific interactions that govern their biological effects.

Application in Chemical Biology Tool Development beyond Specific Target Modulation

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical biology tool. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the molecule, it can be transformed into a chemical probe to study biological processes in living cells. For example, a fluorescently labeled version of the compound could be used to visualize the subcellular localization of its target protein in real-time.

Furthermore, the development of "bump-and-hole" strategies, where the compound is chemically modified to fit into a specifically engineered mutant of its target protein, could allow for highly selective modulation of a single protein within a complex biological system. Such tools are invaluable for dissecting the intricacies of cellular signaling pathways and for validating novel drug targets.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | THF/H₂O (3:1) | Enhances solubility |

| Reaction Time | 4–6 hours | Maximizes conversion |

Advanced: How can substituent effects on the benzene ring influence the compound’s reactivity and bioactivity?

Answer:

Substituents alter electronic and steric properties, impacting both synthesis and biological interactions:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Increase electrophilicity of the sulfonamide group, enhancing reactivity in nucleophilic substitution (e.g., with amines or thiols) .

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates during synthesis but may reduce binding affinity to hydrophobic enzyme pockets .

- Bioactivity : Chlorine substituents (as in ) enhance antimicrobial activity by improving membrane permeability, while nitro groups () may confer redox activity for enzyme inhibition .

Experimental Design Note : Use Hammett plots (σ values) to correlate substituent effects with reaction rates or IC₅₀ values in bioassays .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

¹H-NMR : Identify NH₂ protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.3–8.1 ppm). Splitting patterns confirm substitution patterns .

IR Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of SO₂ at m/z 64) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Advanced: How can crystallographic data resolve contradictions in structural assignments of sulfonamide derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and stereochemistry. For example:

- Torsion Angles : Determine the orientation of the aminobutyl chain relative to the benzene ring.

- Hydrogen Bonding : Identify interactions (e.g., N–H···O=S) that stabilize crystal packing .

Case Study : In , SC-XRD confirmed the planarity of a chlorophenyl-sulfonamide derivative, resolving discrepancies from NMR data. Use SHELX software for refinement (R-factor < 0.05) .

Advanced: How should researchers design dose-response studies to evaluate the compound’s cardiovascular effects?

Answer:

In Vitro Models : Use isolated rat aorta or perfused heart preparations ().

Dosing : Test logarithmic concentrations (e.g., 0.1–1000 nM) to determine EC₅₀/IC₅₀.

Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls .

Q. Table 2: Perfusion Pressure Analysis (Adapted from )

| Group | Compound | Dose (nM) | Effect on Pressure |

|---|---|---|---|

| I | Control | – | Baseline |

| II | N-(3-aminobutyl) analog | 0.001 | ↓ 15% |

| III | Chloro-derivative | 0.001 | ↓ 25% |

Basic: What are common biological targets for benzenesulfonamide derivatives?

Answer:

- Enzymes : Carbonic anhydrase, acetylcholinesterase, and α-glucosidase (sulfonamide moiety binds zinc or catalytic residues) .

- Membrane Receptors : G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with transmembrane domains .

Advanced Note : Use molecular docking (AutoDock Vina) to predict binding modes and guide SAR studies .

Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., activation vs. inhibition)?

Answer:

Mechanistic Profiling : Use enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Off-Target Screening : Test against a panel of 50+ kinases/phosphatases to identify secondary targets .

Structural Analysis : Compare X-ray structures of ligand-enzyme complexes to confirm binding poses .

Example : In , a thiazolidinedione-sulfonamide hybrid showed dual agonist/antagonist effects on PPAR-γ, resolved via TR-FRET assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.